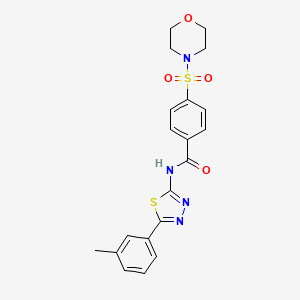

4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQYRVWZVXDWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The compound interacts with PPARγ, a key regulator of glucose homeostasis and lipid metabolism. The binding of the compound to PPARγ can modulate the receptor’s activity, leading to changes in gene expression that influence metabolic processes.

Biochemical Pathways

The activation of PPARγ can affect several biochemical pathways. For instance, it can enhance insulin sensitivity and regulate lipid metabolism, contributing to the control of type 2 diabetes. The compound’s interaction with PPARγ may also influence inflammatory responses, as PPARγ has been implicated in the regulation of inflammatory genes.

Result of Action

The activation of PPARγ by the compound can lead to a variety of cellular effects. These may include improved insulin sensitivity, regulation of lipid metabolism, and modulation of inflammatory responses. These effects could potentially be harnessed for the treatment of conditions such as type 2 diabetes.

Biological Activity

4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine sulfonyl chloride with a suitable thiadiazole derivative. The process can be optimized through various organic synthesis techniques, including solvent selection and reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a related compound demonstrated promising cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (mmol L) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

These results suggest that thiadiazole derivatives can effectively inhibit cancer cell proliferation, with selectivity over non-cancerous cells such as NIH3T3 .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Notably, some studies have indicated that these compounds can act as aromatase inhibitors, which are crucial in estrogen synthesis in hormone-sensitive cancers .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that certain thiadiazole derivatives exhibit significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Escherichia coli | 0.25 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives:

- Breast Cancer Treatment : A study evaluated the efficacy of a related thiadiazole compound in inhibiting MCF-7 cell growth. Results indicated a dose-dependent response with significant cytotoxicity at lower concentrations.

- Antimicrobial Screening : In vitro tests against common bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with chalcone (5a), trifluoromethyl (7), or pyridinyl (13) moieties. These groups modulate electronic properties and binding affinities.

- Synthetic Routes : Microwave-assisted synthesis (e.g., compound 7) improves yield and reduces reaction time compared to conventional methods . The target compound’s synthesis likely involves sulfonation of benzamide followed by coupling to the thiadiazole core .

Pharmacological Activity Comparisons

Anticancer Activity

- Compound 5a (chalcone hybrid): Exhibits IC₅₀ = 9.12 µM against HeLa cells via caspase-dependent apoptosis and G2/M cell cycle arrest .

- Benzylthio derivatives (e.g., 3a-g): Show dual inhibition of abl/src kinases (IC₅₀ < 1 µM) in glioblastoma (U87) and breast cancer (MDA) models .

- Target Compound: While direct data are unavailable, the morpholinosulfonyl group may enhance solubility and kinase targeting compared to less polar substituents (e.g., m-tolyl or benzylthio).

Enzyme Inhibition

- Pyridinyl-thiadiazole derivatives : Inhibit lipoxygenase (LOX) with IC₅₀ = 2.8–8.4 µM, attributed to the pyridine’s electron-withdrawing effects .

- Morpholinosulfonyl analogs: Expected to inhibit PI3Kα or tyrosine kinases due to sulfonamide’s affinity for ATP-binding pockets .

Physicochemical Properties

- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like 5a (chalcone) or 17 (chlorobenzylthio) .

- Stability : Sulfonamide linkages (target compound) are more hydrolytically stable than ester-containing derivatives (e.g., nitro-substituted chalcones in 5a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.